Fluorescein diacetate 6-isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6'-acetyloxy-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-19-22(10-16)32-23-11-17(31-14(2)28)5-8-20(23)25(19)21-9-15(26-12-34)3-6-18(21)24(29)33-25/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGWMLCTFALXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N=C=S)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583614 | |
| Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890090-49-0 | |
| Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Underpinnings of Fluorescein Diacetate 6 Isothiocyanate Activity in Cellular and Molecular Systems
Esterase-Mediated Hydrolysis and Intracellular Fluorescein (B123965) Generation
The primary mechanism for generating a fluorescent signal from FDA-6-ITC within living cells is through the enzymatic action of intracellular esterases. This process is contingent on the molecule's ability to first enter the cell and then be converted into a fluorescent product that is retained intracellularly.
Permeation Mechanisms and Substrate Specificity for Intracellular Esterases
The ability of FDA-6-ITC to enter cells is attributed to its lipophilic nature, conferred by the two acetate (B1210297) groups. nih.gov These groups render the molecule non-polar and uncharged, allowing it to passively diffuse across the lipid bilayer of the cell membrane. nih.govresearchgate.net This is in contrast to its hydrolyzed product, fluorescein, which is polar and cannot readily cross intact cell membranes. nih.govaatbio.com The uptake of similar diacetate compounds, like fluorescein diacetate (FDA), has been shown to be a passive diffusion process where the rate of uptake is directly proportional to the concentration and is not saturable. nih.gov
Once inside the cell, the acetate groups are cleaved by intracellular esterases. toku-e.comnih.gov These enzymes, which include a variety of nonspecific esterases, proteases, and lipases, hydrolyze the ester bonds, releasing the acetate groups and generating the fluorescent molecule, fluorescein isothiocyanate. researchgate.net Studies on the related compound, fluorescein diacetate (FD), have shown that it can be a probe substrate for specific esterases, such as human carboxylesterase 2 (CES2). nih.gov Research on various esterases in Saccharomyces cerevisiae identified Isoamyl acetate-hydrolyzing esterase (IAH1) as having the most efficient activity on fluorescein diacetate. berkeley.edu The enzymatic conversion of FDA in homogenized cells at a concentration of 10⁻⁶m follows first-order reaction kinetics. nih.gov
| Enzyme/Enzyme Class | Organism/Tissue | Substrate | Key Finding |
| Nonspecific Esterases, Proteases, Lipases | General (Bacteria, Fungi) | Fluorescein Diacetate (FDA) | Widespread ability to hydrolyze FDA, participating in decomposition. researchgate.net |
| Human Carboxylesterase 2 (CES2) | Human Intestine | Fluorescein Diacetate (FD) | FD is a probe substrate for CES2, with high Vmax values compared to CES1. nih.gov |
| Isoamyl acetate-hydrolyzing esterase (IAH1) | Saccharomyces cerevisiae | Fluorescein Diacetate (FDA) | Demonstrated the most efficient hydrolytic activity among several tested esterases. berkeley.edu |
| General Cellular Esterases | Human Lymphocytes | Fluorescein Diacetate (FDA) | Quantitative estimation of esterase activity is possible through FDA hydrolysis. nih.gov |
Fluorescein Product Retention and Fluorescent Signal Amplification within Live Cells
The hydrolysis of the diacetate groups is the critical step for both signal generation and retention. The initial FDA-6-ITC molecule is non-fluorescent. researchgate.netaatbio.com Upon enzymatic cleavage of the acetate moieties by intracellular esterases, the highly fluorescent product, fluorescein, is generated. aatbio.comtoku-e.com This enzymatic conversion unmasks the fluorophore, leading to a significant increase in fluorescence intensity. nih.gov
Crucially, the hydrolysis converts the lipophilic, membrane-permeable molecule into a hydrophilic, membrane-impermeable one. nih.govresearchgate.net The resulting polar fluorescein molecules become trapped within cells that have intact membranes. aatbio.comtoku-e.com This intracellular accumulation is a key feature, as it allows for the amplification of the fluorescent signal over time. nih.govresearchgate.net Only metabolically active cells with functional esterases and intact membranes can effectively hydrolyze the substrate and retain the fluorescent product, making this a widely used method for assessing cell viability. toku-e.comwikipedia.orgresearchgate.net The process allows for the concentration of the fluorescent product inside the cell, with studies on similar compounds showing intracellular enrichment factors of 100-600. nih.gov This accumulation leads to a bright fluorescent signal that can be readily detected and quantified using techniques like flow cytometry and fluorescence microscopy. wikipedia.orgfrontiersin.org
Isothiocyanate Reactivity for Covalent Bioconjugation
Beyond its use as a viability probe, the isothiocyanate functional group on FDA-6-ITC enables its use as a labeling reagent through covalent bond formation with various biomolecules.
Amine-Reactive Chemistry for Protein and Biomolecule Labeling
The isothiocyanate group (–N=C=S) is an electrophile that readily reacts with nucleophilic groups, most notably primary amines (–NH₂). thermofisher.comscbt.com Primary amines are abundant in biological systems, found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues in proteins. thermofisher.com This makes them accessible targets for conjugation. thermofisher.com The reaction between the isothiocyanate group and a primary amine forms a stable thiourea (B124793) linkage. researchgate.netaatbio.com
This amine-reactive chemistry is a cornerstone of bioconjugation and has been widely used for labeling proteins with fluorescent tags like fluorescein isothiocyanate (FITC). thermofisher.comresearchgate.net The reaction is typically carried out under slightly alkaline conditions (pH 9.0-9.5) to ensure that the target amine groups are in their non-protonated, more reactive state. rsc.orgthermofisher.comnih.gov While isothiocyanates can also react with other nucleophiles like sulfhydryl (thiol) groups on cysteine residues, the reaction with amines to form thioureas is generally favored at higher pH levels. researchgate.netresearchgate.net
| Reactive Group | Target Functional Group | Resulting Linkage | Optimal pH |
| Isothiocyanate (–N=C=S) | Primary Amine (–NH₂) | Thiourea | 9.0 - 9.5 rsc.orgthermofisher.comnih.gov |
| Isothiocyanate (–N=C=S) | Sulfhydryl/Thiol (–SH) | Dithiocarbamate | 6.0 - 8.0 researchgate.netresearchgate.net |
Formation of Stable Thioamide Linkages and Conjugate Stability in Biological Environments
The covalent bond formed between the isothiocyanate group and a primary amine is a thiourea linkage. aatbio.comnih.gov Thiourea bonds are known to be very stable under typical physiological conditions, making them suitable for applications in living cells and in vivo. rsc.orgresearchgate.net This stability ensures that the fluorescent label remains attached to the target biomolecule throughout the course of an experiment, allowing for reliable tracking and visualization.
Thioamides, the class of compounds to which thioureas belong, are generally stable at physiological pH. researchgate.net They have been used in protein engineering and drug design, in part because they can confer resistance to enzymatic degradation. acs.orgnih.gov The stability of the thiourea bond makes FDA-6-ITC a robust tool for creating fluorescently labeled proteins and other biomolecules for a variety of applications, including protein interaction studies and cellular imaging. The resulting conjugates are sufficiently stable to withstand the conditions of various analytical techniques, such as fluorescence microscopy and flow cytometry.
Advanced Methodologies Employing Fluorescein Diacetate 6 Isothiocyanate
Quantitative Assessment of Cell Viability and Metabolic Activity
The core principle behind using fluorescein (B123965) diacetate derivatives for viability assessment lies in the integrity of the cell membrane and the presence of intracellular enzymatic activity. Non-fluorescent and lipophilic, these compounds readily cross the plasma membrane of both live and dead cells. Inside the cell, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, converting the molecule into fluorescein, which is intensely fluorescent and, due to its acquired charge, is retained within cells that have intact membranes. Consequently, only metabolically active cells with undamaged membranes will accumulate the fluorescent product and be detected.
Flow Cytometry Protocols for Single-Cell Analysis
Flow cytometry is a powerful technique for analyzing heterogeneous cell populations on a single-cell basis, and fluorescein diacetate derivatives are well-suited for this application. aatbio.com Protocols for using 6-carboxyfluorescein (B556484) diacetate (6-CFDA), a compound closely related to and often used interchangeably in principle with the 6-isothiocyanate variant for viability, provide a framework for quantitative analysis.
A typical protocol involves preparing a single-cell suspension from either suspension or adherent cell cultures. medchemexpress.com Adherent cells are first dissociated using trypsin and washed. medchemexpress.com The cells are then incubated with a working solution of the fluorescein derivative, typically in the range of 1-10 µM, for a period such as 30 minutes at room temperature. medchemexpress.com Following incubation, the cells are washed to remove excess probe and resuspended in a suitable buffer like phosphate-buffered saline (PBS) for immediate analysis on a flow cytometer. medchemexpress.com
The instrument is set up with an excitation source, commonly a 488 nm laser, and fluorescence emission is collected through a specific band-pass filter, such as 530 ± 20 nm for the green fluorescence of the hydrolyzed product. microscopist.co.uk This allows for the rapid quantification of viable, fluorescently labeled cells within a large population. aatbio.commicroscopist.co.uk The intensity of the fluorescence can also provide an indication of the metabolic (esterase) activity of the cells. nih.gov
High-Resolution Fluorescence Microscopy Techniques for Cellular Imaging
High-resolution fluorescence microscopy offers a visual confirmation of cell viability and allows for the study of cellular morphology and the spatial distribution of viable cells within tissues or cultures. The same principle of esterase-dependent conversion applies, where only live cells will exhibit bright green fluorescence. caymanchem.com
Following incubation with the fluorescein diacetate probe and washing, cells can be observed using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~494 nm, emission ~521 nm). caymanchem.com This technique is valuable for visualizing the integrity of cell membranes and assessing the general health of the cell culture. caymanchem.com Advanced techniques like confocal microscopy can provide optically sectioned, high-resolution images, eliminating out-of-focus fluorescence and allowing for detailed three-dimensional reconstruction of viable cells within a larger structure. The stable labeling achieved with the succinimidyl ester variant (CFSE), which works on a similar principle of covalent labeling, has been shown to be compatible with fixation procedures using formaldehyde (B43269) or glutaraldehyde, preserving the fluorescent signal for subsequent detailed microscopic analysis. biotium.com
Spectrophotometric and Fluorometric Assay Development for Population-Level Measurements
While flow cytometry and microscopy focus on individual cells, spectrophotometric and fluorometric assays are used to measure the average viability or metabolic activity of an entire cell population, often in a high-throughput microplate format. sci-hub.se These assays are advantageous for their sensitivity and are more rapid and cost-effective for large-scale screening compared to cell-by-cell analysis methods. sci-hub.se
In these assays, cell populations are incubated with the fluorescein diacetate probe in a microplate. After the incubation period allows for the enzymatic conversion in viable cells, the resulting fluorescence of the entire well is measured using a fluorescence microplate reader. The total fluorescence intensity is directly proportional to the number of viable, metabolically active cells in the well. This method is highly sensitive and provides a robust way to assess population-level responses to various stimuli or compounds. sci-hub.se
| Assay Type | Measurement Principle | Throughput | Key Application |
| Flow Cytometry | Single-cell fluorescence | High | Heterogeneous population analysis |
| Fluorescence Microscopy | Visual cell morphology | Low to Medium | Spatial distribution of viable cells |
| Fluorometric Plate Assay | Total population fluorescence | High | High-throughput screening |
Integration with Complementary Viability Stains (e.g., Propidium (B1200493) Iodide, Ethidium (B1194527) Bromide)
To achieve a more comprehensive assessment of cell health, fluorescein diacetate is frequently used in conjunction with a nuclear stain that identifies dead cells. Propidium iodide (PI) and ethidium bromide are common choices for this purpose. These dyes are membrane-impermeant and therefore are excluded by live cells. microscopist.co.uk However, they can enter cells with compromised membranes (i.e., dead or dying cells) and intercalate with DNA, producing a bright red fluorescence.
This dual-staining method allows for the simultaneous identification and quantification of three distinct cell populations by flow cytometry:
Live cells: These are metabolically active with intact membranes, showing high green fluorescence (from fluorescein) and low red fluorescence (PI exclusion).
Dead cells: These have lost membrane integrity and are metabolically inactive, exhibiting low green fluorescence and high red fluorescence (PI uptake).
Apoptotic/Dying cells: This population may show intermediate levels of fluorescence as they lose metabolic activity and their membranes begin to permeabilize.
A study reported a flow cytometric method using fluorescein diacetate and propidium iodide to accurately quantify viable cells in suspension cultures, with a sensitivity ranging from 100 to 1 million cells per milliliter. nih.gov This combination provides a robust and widely used strategy for viability assessment in various research contexts, including the evaluation of cytotoxic compounds. nih.gov
Covalent Labeling and Tracking of Biological Molecules
The defining feature of fluorescein diacetate 6-isothiocyanate is the isothiocyanate (—N=C=S) group. This group is highly reactive towards primary amine groups (—NH₂) found on proteins, such as the lysine (B10760008) residues on antibodies. This reactivity allows for the formation of a stable, covalent thiourea (B124793) bond between the dye and the protein.
Immunological Labeling: Antibody-Antigen Conjugation in Immunofluorescence
The ability to covalently attach a fluorescent molecule to an antibody is fundamental to the field of immunofluorescence. The 6-isothiocyanate derivative of fluorescein diacetate is used to create fluorescently labeled antibodies that can then be used to detect specific antigens in various applications.
The process involves reacting the antibody of interest with this compound under controlled pH conditions. The isothiocyanate group on the dye conjugates to amine groups on the antibody, creating a stable antibody-dye conjugate. While the diacetate form is used for the conjugation chemistry, the subsequent use in immunofluorescence relies on the fluorescence of the fluorescein core.
These fluorescently labeled antibodies are workhorses in techniques such as:
Immunocytochemistry (ICC): Used to visualize the location of specific proteins within cultured cells.
Immunohistochemistry (IHC): Used to identify specific antigens in tissue sections.
Flow Cytometry: Labeled antibodies are used to identify and quantify specific cell types based on their surface or intracellular protein expression. For instance, fluorescein isothiocyanate (FITC), a related compound, is one of the most commonly used dyes for antibody conjugation in flow cytometry. augusta.edu
The resulting conjugate allows researchers to pinpoint the location and expression level of their target antigen with high specificity, leveraging the antibody's binding capability and the dye's bright fluorescence.
Oligonucleotide and Nucleic Acid Functionalization for Genetic Probes
The functionalization of oligonucleotides and nucleic acids with fluorescent reporters is a cornerstone of modern molecular biology and diagnostics. This compound (6-FITC DA) serves as a valuable, albeit specialized, reagent in this field. Its utility stems from the dual-functionality of its diacetate and isothiocyanate moieties.
The primary method for labeling nucleic acids with 6-FITC DA involves the covalent conjugation of its isothiocyanate group to a primary amine incorporated into the oligonucleotide. biosyn.comaatbio.com Typically, an amine-modified nucleoside, often a thymidine (B127349) with a C6 amino linker, is introduced at a specific position (5'-terminus, 3'-terminus, or internally) during solid-phase oligonucleotide synthesis. biomers.net The reactive isothiocyanate group (–N=C=S) then forms a stable and covalent thiourea bond with the deprotonated primary amine of the modified oligonucleotide under slightly alkaline conditions. aatbio.comtdblabs.se
The resulting fluorescein-labeled oligonucleotide probes are instrumental in a variety of genetic detection techniques. A prominent application is Fluorescence In Situ Hybridization (FISH), where these probes bind to complementary DNA or RNA sequences within fixed cells. nih.gov This allows for the direct visualization of gene locations, chromosomal abnormalities, or the expression patterns of specific messenger RNAs (mRNAs).
While standard FITC is commonly used, the diacetate groups of 6-FITC DA offer an additional feature. They render the molecule more hydrophobic and cell-permeable. Once inside a cell, intracellular esterases can cleave the acetate groups, releasing the fluorescent fluorescein core. This mechanism is particularly relevant for applications in living cells, combining targeted genetic probing with an activation step dependent on cellular enzymatic activity. nih.gov The purification of the final labeled oligonucleotide, typically by dual HPLC, is a critical step to remove any unreacted dye and unlabeled oligonucleotides, ensuring high specificity in subsequent applications. biosyn.com
Table 1: Properties of 6-FITC DA Labeled Oligonucleotide Probes
| Property | Description | Reference |
|---|---|---|
| Linkage Chemistry | Covalent thiourea bond formation between the isothiocyanate group of the dye and a primary amine on the oligonucleotide. | aatbio.comtdblabs.sepeptideweb.com |
| Attachment Point | Can be incorporated at the 5' end, 3' end, or an internal position of the oligonucleotide via an amine-modified nucleotide. | biosyn.combiomers.net |
| Excitation Max. | ~490-495 nm | biosyn.combgu.ac.il |
| Emission Max. | ~520-525 nm | biosyn.combgu.ac.il |
| Primary Application | Fluorescence In Situ Hybridization (FISH) for detecting specific DNA/RNA sequences. | nih.gov |
| Activation | Diacetate groups can be cleaved by intracellular esterases, leading to fluorescence. This provides a mechanism for signal generation within live cells. | caymanchem.com |
Enzyme and Protein Conjugation for Activity Monitoring and Localization
The conjugation of this compound to enzymes and other proteins provides a powerful tool for investigating their localization and, indirectly, the enzymatic environment within living cells. The labeling process leverages the reactivity of the isothiocyanate group, which readily forms a stable covalent thiourea linkage with nucleophilic primary amine groups found on proteins. bgu.ac.ilwikipedia.org These target amines are primarily the ε-amino groups of lysine residues and the α-amino group of the protein's N-terminus. aatbio.compeptideweb.comresearchgate.net
The conjugation reaction is highly dependent on pH, with optimal conditions typically between pH 7.5 and 9.5. bgu.ac.ilsigmaaldrich.comnih.gov In this range, the amine groups are sufficiently deprotonated to act as effective nucleophiles, attacking the central carbon atom of the isothiocyanate moiety. aatbio.com
What distinguishes 6-FITC DA from its non-acetylated counterpart (6-FITC) is its role as a fluorogenic probe precursor. The diacetate groups render the molecule non-fluorescent and enhance its ability to permeate cell membranes. Once the 6-FITC DA-protein conjugate enters a cell, it can be acted upon by intracellular non-specific esterases. caymanchem.commedchemexpress.com These enzymes hydrolyze the acetate esters, yielding the highly fluorescent fluorescein molecule. caymanchem.comwikipedia.org
This dual mechanism is particularly advantageous:
Localization : The stable covalent bond ensures that the fluorophore remains attached to its target protein, allowing for the visualization of the protein's subcellular distribution. biologicscorp.com
Activity Monitoring : The fluorescence is only "turned on" in environments with sufficient esterase activity. medchemexpress.commdpi.com This provides a qualitative assessment of the metabolic state of the cellular compartment where the protein is located. For instance, a 6-FITC DA-labeled protein that localizes to the mitochondrial matrix will only fluoresce if the esterase activity in that organelle is intact.
This approach has been used to assess cell viability and monitor enzymatic activities in various contexts, from microbiology to mammalian cell biology. wikipedia.orgresearchgate.net
Table 2: General Protocol for Protein Labeling with Isothiocyanates
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Protein Preparation | Dissolve the target protein in an amine-free buffer (e.g., PBS or sodium carbonate) at pH 7.5-9.5. Dialyze if necessary to remove interfering substances like Tris or glycine. | To ensure the protein is in a suitable reaction environment and to remove competing amine-containing molecules. | bgu.ac.ilsigmaaldrich.com |
| 2. Dye Preparation | Dissolve this compound in an anhydrous organic solvent like DMSO immediately before use. | To solubilize the dye and prepare it for addition to the aqueous protein solution. The dye is sensitive to light and moisture. | bgu.ac.ilsigmaaldrich.com |
| 3. Conjugation | Add the dye solution to the protein solution while stirring. Incubate the reaction in the dark for several hours at 4°C or room temperature. | To allow the isothiocyanate groups to react with the primary amines on the protein, forming a stable conjugate. | bgu.ac.ilnih.gov |
| 4. Purification | Separate the labeled protein conjugate from unreacted, free dye using gel filtration chromatography. | To remove excess dye that would interfere with fluorescence measurements and quantification. The protein conjugate elutes first. | bgu.ac.ilsigmaaldrich.com |
| 5. Characterization | Determine the fluorescein-to-protein (F/P) molar ratio by measuring the absorbance of the conjugate at 280 nm (for protein) and ~495 nm (for fluorescein). | To quantify the degree of labeling (DOL), which is crucial for consistent and reproducible experimental results. | aatbio.comsigmaaldrich.com |
Probe Development and Biosensor Engineering
Design Principles for this compound-Derived Biosensors
The engineering of effective biosensors relies on a set of core design principles aimed at maximizing signal change while minimizing background noise. When utilizing this compound (6-FITC DA) as a component, these principles are adapted to its unique chemical properties.
Modality of Signal Transduction : A primary design consideration is how the binding of an analyte will be translated into a measurable fluorescent signal. For biosensors built with a binding scaffold (e.g., an antibody or engineered protein), the fluorescence of the conjugated dye can be modulated by the local environment. nih.gov A key principle is to design the sensor so that analyte binding induces a significant change in the fluorophore's environment, for instance, by moving it from a solvent-exposed position to a protected binding pocket on the analyte, which can dramatically increase quantum yield. nih.govmit.edu
Enhanced Permeability and Intracellular Activation : A significant advantage and design principle of using 6-FITC DA is its fluorogenic nature. The diacetate groups confer cell permeability, allowing the biosensor to enter intracellular compartments. nih.gov The subsequent cleavage by endogenous esterases acts as an activation step, ensuring that the sensor is primarily fluorescent within viable cells. caymanchem.commedchemexpress.com This principle is crucial for developing probes for intracellular processes, as it reduces background fluorescence from non-internalized probes.
Stable and Site-Specific Conjugation : The isothiocyanate group provides a robust method for covalent attachment to a biorecognition molecule (e.g., a protein or peptide). tdblabs.se A critical design principle is to control the site of this conjugation. Uncontrolled labeling of multiple lysine residues can lead to a heterogeneous population of sensors with varying performance and may even inactivate the biorecognition element. Site-specific labeling, achieved by engineering a single reactive amine or cysteine at a defined location, ensures a homogenous and predictable biosensor.
Minimization of Background Fluorescence : High background signal can severely limit a biosensor's dynamic range. A core design principle is to minimize unwanted interactions between the fluorophore and the scaffold it is conjugated to. nih.govresearchgate.net If the fluorophore has a high affinity for the scaffold itself, the sensor will be highly fluorescent even in the absence of the analyte, leading to a poor signal-to-noise ratio. The selection of scaffold proteins and conjugation sites must be optimized to prevent this.
Kinetic Optimization : The performance of a dynamic biosensor depends on its binding kinetics. The design should aim for an equilibrium dissociation constant (Kd) that is appropriate for the expected concentration range of the analyte. mit.edu Furthermore, rapid association and dissociation rate constants are often desirable for monitoring real-time fluctuations in analyte concentration. mit.edu
Development of Targeted Fluorescent Probes for Specific Cellular Compartments or Molecules
The development of fluorescent probes that can selectively accumulate in specific cellular organelles or bind to particular molecules is essential for understanding subcellular structure and function. This compound serves as a versatile platform for creating such targeted probes due to its conjugatable isothiocyanate group and cell-permeable diacetate form.
The fundamental strategy involves conjugating 6-FITC DA to a targeting moiety—a molecule with a natural affinity for the desired cellular location or target. nih.govresearchgate.net The isothiocyanate group is ideal for this purpose, as it can be readily linked to amine groups present on various targeting molecules. aatbio.com
Targeting Cellular Compartments:
Different organelles have unique biochemical and biophysical properties that can be exploited for targeted delivery. nih.govmdpi.com
Mitochondria : These organelles possess a significant negative potential across their inner membrane. Probes can be targeted to the mitochondria by conjugation to lipophilic cations, such as triphenylphosphonium (TPP), which accumulate in response to this potential. nih.govprinceton.edu
Nucleus : Targeting the nucleus can be achieved by attaching the probe to a Nuclear Localization Signal (NLS), which is a short amino acid sequence that mediates transport through the nuclear pore complex. nih.gov
Lysosomes : The acidic environment (pH 4.5-5.0) of lysosomes can be a target. Alternatively, molecules like morpholine (B109124) have been shown to direct probes to this organelle. nih.gov
Endoplasmic Reticulum (ER) and Golgi Apparatus : Targeting these organelles often involves conjugation to molecules that specifically interact with components of these systems, such as sulfonamide derivatives for the ER or specific ceramides (B1148491) for the Golgi. mdpi.com
A powerful and illustrative approach combines protein tagging with fluorescent probe technology. For instance, a cell line can be engineered to express a specific protein tag (like HaloTag or SNAP-tag) fused to a protein that resides in a particular organelle. nih.gov A ligand for that tag, covalently linked to 6-FITC DA, can then be administered to the cells. The diacetate groups facilitate entry into the cell, where the ligand binds to its tag, effectively concentrating the probe in the desired compartment before its fluorescence is activated by local esterases. nih.gov
Table 3: Strategies for Targeting Cellular Compartments with 6-FITC DA Conjugates
| Target Organelle | Targeting Moiety/Strategy | Principle of Accumulation | Reference |
|---|---|---|---|
| Mitochondria | Triphenylphosphonium (TPP) cation | Accumulation driven by the high negative mitochondrial inner membrane potential. | nih.govprinceton.edu |
| Nucleus | Nuclear Localization Signal (NLS) peptide | Active transport through the nuclear pore complex mediated by the NLS sequence. | nih.gov |
| Lysosome | Morpholine group | Exploits the physicochemical properties that lead to accumulation in acidic organelles. | nih.gov |
| Endoplasmic Reticulum | Glibenclamide or other sulfonamides | Specific binding to sulfonylurea receptors located on the ER membrane. | nih.gov |
| Specific Proteins | Antibody or Nanobody | High-affinity binding to a specific protein target (immunofluorescence). | nih.govbiologicscorp.com |
| Tagged Proteins | HaloTag/SNAP-tag Ligand | Covalent and specific binding to an engineered protein tag expressed in a desired location. | nih.gov |
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | 6-FITC DA |
| Fluorescein isothiocyanate | FITC |
| Fluorescein diacetate | FDA |
| Triphenylphosphonium | TPP |
| Tris(hydroxymethyl)aminomethane | Tris |
| Dimethyl sulfoxide | DMSO |
| Phosphate-buffered saline | PBS |
| Deoxyribonucleic acid | DNA |
| Ribonucleic acid | RNA |
| messenger Ribonucleic acid | mRNA |
Applications of Fluorescein Diacetate 6 Isothiocyanate in Diverse Academic Research Domains
Cellular and Tissue Biology Research
In the realm of cellular and tissue biology, Fluorescein (B123965) diacetate 6-isothiocyanate and its related compounds are instrumental in probing fundamental cellular processes.
The structural integrity of the cytoplasmic membrane is fundamental to cell survival and function. Fluorescein diacetate (FDA) and its derivatives serve as effective probes for assessing this critical cellular parameter. The underlying principle of this application lies in the differential permeability of the cell membrane to the dye in its acetylated versus deacetylated form.
The lipophilic nature of FDA allows it to readily pass through intact cell membranes into the cytoplasm. nih.gov Once inside, non-specific intracellular esterases hydrolyze the acetate (B1210297) groups, converting the non-fluorescent FDA into the polar, fluorescent molecule fluorescein. nih.govilsl.br A healthy, intact cell membrane will retain the charged fluorescein, leading to an accumulation of green fluorescence within the cell. ilsl.brnih.gov Conversely, cells with compromised membrane integrity cannot retain the hydrolyzed fluorescein, resulting in diminished or absent fluorescence. nih.gov This method allows for a direct visual and quantitative assessment of membrane integrity at the single-cell level.
Research has demonstrated the utility of this method in various contexts. For instance, studies on isolated islets of Langerhans have utilized FDA in conjunction with other stains like propidium (B1200493) iodide (PI) to evaluate cell membrane integrity, although findings suggest that interpretation requires careful consideration of various factors. nih.gov Furthermore, the uptake and release of fluorescein from cells treated with membrane-permeabilizing agents like Triton X-100 can be quantified to measure changes in membrane permeability. nih.gov This provides a reliable way to detect membrane damage caused by external chemical or physical noxae. nih.gov
Table 1: Application of Fluorescein Diacetate in Membrane Integrity Studies
| Research Area | Cell/Tissue Type | Key Finding | Reference |
|---|---|---|---|
| Islet Transplantation | Islets of Langerhans | FDA staining assesses intracellular esterase activity and membrane integrity, but results may not directly correlate with post-transplantation function. | nih.gov |
| Toxicology | Renal Cells (malignant and non-malignant) | FDA uptake and release effectively quantify dose-dependent changes in membrane permeability induced by detergents like Triton X-100. | nih.gov |
| Mycobacteriology | Mycobacterium leprae | FDA staining indicates that M. leprae possesses the necessary acetylesterase activity and membrane function to retain fluorescein. | ilsl.br |
The fluorescence of fluorescein is known to be sensitive to pH, a property that can be exploited to monitor intracellular pH dynamics. While the primary application of fluorescein diacetate is often viability staining, the resulting intracellular fluorescein's fluorescence intensity can provide information about the cytoplasmic pH. Some studies have explored the use of fluorescein derivatives for this purpose. For instance, the combination of carboxyfluorescein diacetate (CFDA) with other dyes has been used to assess not only metabolic activity but also aspects of the intracellular environment. researchgate.net However, the specific use of Fluorescein diacetate 6-isothiocyanate for the precise monitoring of intracellular pH dynamics is less commonly documented compared to other specialized pH-sensitive dyes.
The ability of fluorescein diacetate-based assays to distinguish between viable and non-viable cells makes them a valuable tool for evaluating the impact of various stressors and treatments on cell populations. By quantifying the number of fluorescent (live) versus non-fluorescent (dead) cells, researchers can assess the cytotoxicity of chemical compounds, the efficacy of therapeutic agents, or the impact of environmental changes.
For example, this methodology has been adapted to determine the minimum inhibitory concentrations (MICs) of antibiotics like gentamicin, tetracycline, and chloramphenicol (B1208) for bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The assay relies on the principle that only metabolically active bacteria can cleave the fluorescein diacetate. nih.gov Similarly, in the field of tissue engineering, fluorescein diacetate staining has been employed to assess the viability and distribution of cells in cultured skin substitutes. nih.gov The fluorescence intensity in these engineered tissues correlates with cell inoculation density and other viability markers, providing a non-destructive way to ensure the quality of the product. nih.gov Furthermore, the dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay, a related technique, is used to quantify oxidative stress in cells treated with nanoparticles, another form of environmental stressor. nih.gov
Table 2: Research Findings on Cellular Responses Using Fluorescein Diacetate Assays
| Stressor/Treatment | Organism/Cell Type | Key Finding | Reference |
|---|---|---|---|
| Antibiotics (gentamicin, tetracycline, chloramphenicol) | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | The fluorescein diacetate assay provides reproducible and quantitative results for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents. | nih.gov |
| Tissue Engineering Process | Cultured Skin Substitutes | Fluorescein diacetate fluorescence correlates with cell density and viability, allowing for early quality assurance of the engineered tissue. | nih.gov |
| Nanoparticles | Rat Hepatocytes | The DCFH-DA assay can be a useful tool for the quantitative measurement of nanoparticle-induced oxidative stress with minor modifications to standard protocols. | nih.gov |
Microbiology and Environmental Science
In microbiology and environmental science, this compound and related compounds are crucial for assessing the viability and activity of microbial communities in complex samples.
Table 3: Quantification of Microbial Activity using Fluorescein Diacetate Hydrolysis
| Environmental Sample | Key Research Finding | Reference |
|---|---|---|
| Soil and Litter | FDA hydrolysis is a simple, sensitive, and rapid method for determining total microbial activity, showing a linear increase with soil addition and correlation with respiration. | nih.govresearchgate.netnih.gov |
| Agricultural Soil | FDA hydrolytic activities in different soil layers correlate with respiration rates, indicating its utility in assessing microbial function in agricultural ecosystems. | researchgate.netnih.gov |
| Lake Water | The FDA assay is suitable for measuring overall esterase activity, reflecting the metabolic potential of the microbial community in aquatic systems. | researchgate.net |
| Grassland Soil | While direct microscopic counts provide total biomass, enzyme fluorescence with fluorescein diacetate was explored for counting metabolizing organisms, though challenges in routine application were noted in early studies. | cdnsciencepub.comcolostate.edu |
A significant application of fluorescein diacetate staining in microbiology is the ability to differentiate between metabolically active and inactive or dead microorganisms. This is based on the principle that only cells with active esterase enzymes and an intact cell membrane can hydrolyze FDA and retain the fluorescent product. ilsl.br This allows for the direct visualization and enumeration of viable cells within a larger population.
Studies have shown that this method is useful for estimating the number of metabolically active bacteria in soil, with results comparing favorably to other staining techniques. researchgate.net In experiments with pure cultures and soil suspensions, FDA staining has been shown to correlate well with growth rate and respiration, confirming its status as a true vital stain for fungi and bacteria. researchgate.net The combination of FDA with other dyes, such as propidium iodide which stains dead cells, can provide a more comprehensive picture of the viability status of a microbial population. researchgate.net While fluorescein isothiocyanate (FITC) itself is used for quantitative recovery of bacteria from soil, the enzymatic cleavage of fluorescein diacetate specifically targets the metabolically active fraction. cdnsciencepub.comcolostate.edu
Evaluation of Biofilm Physiology and Development
In the study of biofilm physiology, the primary tool for assessing metabolic activity is Fluorescein Diacetate (FDA) , not its 6-isothiocyanate derivative. FDA is a non-fluorescent molecule that can diffuse across cell membranes. chembuyersguide.com Inside metabolically active cells, intracellular esterases cleave the acetate groups, releasing the green fluorescent compound fluorescein. chembuyersguide.com The accumulation of fluorescein is therefore indicative of both membrane integrity and enzymatic activity, providing a measure of cell viability within the biofilm.
Research has focused on optimizing the FDA hydrolysis assay to reliably quantify the total enzymatic activity of the entire biofilm without needing to detach the cells from their substrate. medchemexpress.complymsea.ac.uk Factors such as pH, incubation time, and shaking have been optimized to ensure reproducible results. plymsea.ac.uk For instance, studies have shown that the hydrolytic activity increases with pH, with optimal results often observed around pH 7.6.
There is no specific evidence in the reviewed scientific literature to suggest that this compound is used for the evaluation of biofilm physiology. The methods described consistently refer to Fluorescein Diacetate (FDA).
Immunological and Inflammatory Research
Phenotypic Characterization of Immune Cells via Surface and Intracellular Staining
The standard fluorochrome for labeling proteins, such as antibodies for cell staining, is Fluorescein Isothiocyanate (FITC) . The isothiocyanate group (—N=C=S) readily reacts with primary amine groups on proteins to form a stable thiourea (B124793) bond. genaxxon.com This allows for the covalent attachment of the fluorescent fluorescein molecule to antibodies, which can then be used to identify specific cell surface or intracellular markers on immune cells via techniques like flow cytometry and fluorescence microscopy. humeau.com
While this compound also possesses the reactive isothiocyanate group, the standard and widely documented reagent for creating fluorescent antibody conjugates is FITC. genaxxon.com The process involves incubating purified antibodies with FITC under specific pH conditions to facilitate the conjugation.
Analysis of Lymphocyte Proliferation and Migration Kinetics
The analysis of lymphocyte proliferation is predominantly carried out using Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE or CFDA-SE) . CFDA-SE is a cell-permeable dye that, once inside the cell, has its acetate groups cleaved by intracellular esterases to become fluorescent carboxyfluorescein. Its succinimidyl ester group covalently binds to intracellular proteins.
When a labeled lymphocyte divides, the fluorescent proteins are distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. This allows for the tracking of successive cell divisions by flow cytometry, with each generation of cells appearing as a distinct peak of lower fluorescence. This method can typically resolve up to eight cell divisions. For migration studies, the stable labeling allows for the tracking of lymphocytes in vivo.
No significant body of research indicates the use of this compound for this specific application.
Functional Assays of Phagocytic Activity and Oxidative Burst in Immune Cells
Functional assays for phagocytosis commonly utilize particles, such as bacteria or beads, that have been labeled with Fluorescein Isothiocyanate (FITC) . genaxxon.com Phagocytic cells like neutrophils and monocytes ingest these fluorescently labeled particles. The extent of phagocytosis can then be quantified using flow cytometry by measuring the fluorescence intensity of the immune cells. genaxxon.com
The oxidative burst, or respiratory burst, is the rapid release of reactive oxygen species (ROS) by immune cells. A common method to measure this involves the probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) . DCFH-DA is non-fluorescent but is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Other methods use probes like dihydrorhodamine 123 (DHR).
There is no scientific literature detailing the use of this compound for these functional assays.
Oncology and Cancer Research
Assessment of Tumor Cell Viability and Necrosis in Preclinical and Clinical Studies
In oncology research, cell viability is frequently assessed using Fluorescein Diacetate (FDA) . humeau.com The principle is the same as in other cell types: viable cells with intact membranes and active esterases can convert the non-fluorescent FDA into green fluorescent fluorescein, while dead or membrane-compromised cells cannot. humeau.com
Studies have compared FDA-based flow cytometry assays with other methods like the MTT assay and histological assessments to evaluate tumor cell survival after various injuries, including chemotherapy. humeau.com Research has shown that FDA accurately reflects cell survival after physical injury and correlates well with histological assessments of tumor viability after in vivo chemotherapy. humeau.com
While some commercial suppliers suggest that this compound can be used for apoptosis studies, there is a lack of peer-reviewed, primary research to support this claim with detailed findings. The established and documented method for this purpose relies on FDA.
Data Tables
Due to the lack of specific research findings for this compound in the outlined applications, no data tables can be generated. The available data pertains to the alternative compounds mentioned above.
Investigation of Glutathione S-Transferase (GSTP1) Activity in Malignancy
Glutathione S-Transferase P1 (GSTP1) is an enzyme frequently overexpressed in various cancer cells and is implicated in resistance to chemotherapy. nih.govmdpi.com Its heightened expression makes it a significant biomarker for malignant cells and a target for drug development. nih.govnih.gov Fluorescein diacetate (FDA) has been identified as a fluorogenic substrate that is selectively activated by the esterolytic activity of human GSTP1. nih.gov
When FDA enters a cell, intracellular esterases can cleave its acetate groups, causing it to fluoresce. Research has demonstrated that GSTP1 possesses this esterolytic capability. nih.gov In studies involving MCF7 breast cancer cells engineered to overexpress different GST isoforms, fluorescence activation from FDA was notably observed in cells with high levels of hGSTP1, but not in those overexpressing hGSTA1 or hGSTM1. nih.gov This GSTP1-dependent fluorescence could be diminished by known GST inhibitors, confirming the enzyme's role in the reaction. nih.gov This suggests that FDA and its analogs can serve as tools for detecting cancer cells that overexpress GSTP1. nih.gov
The utility of FDA as a substrate has been employed to evaluate the potency of GSTP1 inhibitors. By measuring the suppression of the hGSTP1-1-dependent increase in fluorescence, researchers can determine the inhibitory concentration (IC50) of various compounds. This approach provides a direct measure of an inhibitor's ability to block the enzyme's catalytic activity.
| Inhibitor | Target Enzyme | IC50 (µM) |
| Ethacrynic acid (EA) | hGSTP1-1 | 3.3 ± 0.5 |
| NBDHEX | hGSTP1-1 | 0.61 ± 0.04 |
| Data sourced from in vitro assays using Fluorescein diacetate as a fluorogenic substrate. medchemexpress.com |
These findings underscore the role of fluorescein-based probes in high-throughput screening and the development of novel therapeutics targeting GSTP1-positive malignancies. The non-enzymatic functions of GSTP1, such as its interaction with signaling pathways that control cell proliferation and death, also contribute to chemoresistance, making the study of its activity crucial. mdpi.comnih.gov
Evaluation of Antineoplastic Agent Efficacy and Cellular Response to Chemotherapy
Assessing the effectiveness of chemotherapy is critical for cancer treatment. Fluorescein diacetate (FDA) is utilized in flow cytometry to evaluate cell viability and necrosis in tumors following treatment with antineoplastic agents. nih.gov This method provides a quantitative measure of cell death, which is a primary goal of chemotherapy.
A key application is the assessment of tumor necrosis after preoperative chemotherapy. nih.gov Studies have shown a high correlation between viability determined by the FDA assay and traditional histological assessment of tumor viability in vivo. nih.gov This indicates its reliability as a tool for measuring the real-world impact of chemotherapy on tumor tissue. However, it is noteworthy that while FDA accurately reflects cell survival after physical injury, it may underestimate the effect of chemotherapy on the reproductive potential of cancer cells when tested in vitro. nih.gov
The mechanism of chemoresistance is often linked to enzymes like GSTP1, which can detoxify anticancer drugs. nih.govmdpi.com Therefore, evaluating cellular response is intertwined with the activity of such enzymes. The knockdown or inhibition of GSTP1 has been shown to increase apoptosis and DNA damage in cancer cells treated with agents like adriamycin. mdpi.com The Chemotherapy Response Score (CRS), a system used to quantify histopathological response to neoadjuvant chemotherapy, provides a standardized method for evaluating treatment efficacy. amegroups.orgnih.gov Assays using FDA can complement such scoring systems by providing rapid, quantitative data on cell viability. nih.gov The use of FDA helps researchers and clinicians gauge the cellular response to treatment, offering insights that can guide further therapeutic strategies.
Tissue Engineering and Regenerative Medicine
Non-Destructive Assessment of Cell Distribution and Viability in Engineered Constructs
A significant challenge in tissue engineering is the ability to assess the health and distribution of cells within three-dimensional (3D) scaffolds without destroying the construct. nih.gov Fluorescein diacetate (FdA) provides a solution as a non-destructive, rapid, and accurate method for evaluating cell viability and distribution in engineered tissues. nih.govuc.edu
The process involves staining the engineered construct with FdA. nih.gov The non-polar nature of FdA allows it to readily penetrate cell membranes. Inside living cells, ubiquitous intracellular esterases cleave the acetate groups, converting the molecule into fluorescein, which is fluorescent and trapped within the cell due to its polarity. uc.edu The resulting fluorescence can be quantified using image analysis software, providing a comprehensive "field" assessment of the entire construct, unlike traditional histological methods that rely on small, destructive biopsies. nih.govnih.gov
Research on cultured skin substitutes (CSSs) and fibroblast-seeded collagen-glycosaminoglycan (C-GAG) scaffolds has demonstrated the efficacy of this technique. nih.govnih.gov Key findings from these studies show a strong correlation between the intensity of fluorescence and other established viability metrics.
| Parameter 1 | Parameter 2 | Correlation Significance |
| FdA Fluorescence | Cell Inoculation Density | p < 0.001 |
| FdA Fluorescence | MTT Assay Values | p < 0.001 |
| Correlation data from studies on cultured skin substitutes and 3D fibroblast-collagen-GAG constructs. nih.govuc.edunih.gov |
Importantly, the staining procedure has been shown to have no detectable toxicity, and cells in FdA-exposed constructs demonstrate normal histology and development. nih.govuc.edunih.gov This non-destructive nature allows for the continuous monitoring of a single tissue-engineered construct over time. nih.gov
Quality Control Metrics and Predictive Viability for Biofabricated Tissues
The ability to manufacture clinically effective and safe tissue-engineered medical products (TEMPs) depends on robust quality control. nist.gov A critical quality attribute is cell viability, which directly impacts the functionality of the final product. uc.edunumberanalytics.com The FdA assay serves as an essential quality control tool by providing an early and comprehensive measurement of cell viability and distribution across an entire engineered tissue. uc.edunih.gov
This method moves beyond limited sampling from biopsies, offering a full picture of the construct's health. uc.edu One of the most significant advantages of the FdA assay in this context is its predictive power. Studies on engineered skin have shown that fluorescence measured at an early time point (e.g., day 3 after cell seeding) can significantly predict the viability of the tissue at a later time point (e.g., day 10). uc.edunih.gov This predictive capability is invaluable for biomanufacturing, as it allows for the early identification of suboptimal constructs, saving time and resources.
By establishing a reliable, non-destructive assay that correlates with and predicts long-term viability, FdA staining provides a quantitative metric for quality assurance. uc.edunih.gov This addresses a core challenge in the field: the need for methods to verify and validate the critical components and function of TEMPs during their development and before clinical use. nih.govnist.gov The simplicity, speed, and cost-effectiveness of the FdA assay further enhance its suitability as a standard quality control procedure in the biofabrication of tissues. uc.edu
Critical Considerations and Methodological Challenges in Fluorescein Diacetate 6 Isothiocyanate Applications
Non-Specific Hydrolysis and Background Fluorescence Artifacts
A significant challenge in using 6-FDA-ITC is the potential for non-specific hydrolysis of its diacetate groups, leading to the generation of fluorescein (B123965) independent of intracellular esterase activity. This abiotic hydrolysis contributes to background fluorescence, which can obscure the signal from viable cells and lead to an overestimation of cell viability or metabolic activity.
The composition of the assay buffer and cell culture medium plays a crucial role in the rate of non-specific hydrolysis of fluorescein diacetates. researchgate.netnih.gov Common components found in microbiological media, such as tryptone, peptone, and yeast extract, have been shown to promote the breakdown of fluorescein diacetate (FDA) even in the absence of live cells. researchgate.netnih.gov This can lead to false-positive signals, where dead cells might be incorrectly identified as live. researchgate.net
Similarly, certain buffer systems can influence the rate of abiotic hydrolysis. Studies have demonstrated that Tris-HCl and sodium phosphate (B84403) buffers can cause FDA to hydrolyze non-enzymatically. researchgate.netresearchgate.net The concentration of these buffer components is also a factor, with higher molarity sometimes leading to reduced fluorescence stability. dtic.mil The pH of the buffer is a critical parameter, as abiotic hydrolysis of FDA is significantly increased at higher pH values. mdpi.com While optimal enzymatic hydrolysis is often observed around pH 7.6, higher pH levels can accelerate non-specific breakdown. researchgate.netmdpi.com
The choice of media can also lead to the quenching of the fluorescein signal, further complicating results. researchgate.netnih.gov Diluting the medium can sometimes mitigate both the background hydrolysis and the quenching effect. researchgate.netnih.gov Therefore, careful selection and optimization of the assay buffer and medium are imperative, and appropriate controls, such as a no-cell control containing only the dye and buffer, are essential to quantify and subtract this background signal.
Table 1: Influence of Media Components on Abiotic Hydrolysis of Fluorescein Diacetate (FDA)
| Media Component | Effect on FDA Hydrolysis | Consequence | Reference |
|---|---|---|---|
| Tryptone | Promotes hydrolysis | Increased background fluorescence | researchgate.netnih.gov |
| Peptone | Promotes hydrolysis | Increased background fluorescence | researchgate.netnih.gov |
| Yeast Extract | Promotes hydrolysis | Increased background fluorescence | researchgate.netnih.gov |
| Tris-HCl Buffer | Promotes hydrolysis | Increased background fluorescence | researchgate.net |
| Sodium Phosphate Buffer | Promotes hydrolysis | Increased background fluorescence | researchgate.netresearchgate.net |
This table summarizes the effects of common laboratory media and buffer components on the non-specific hydrolysis of FDA, a closely related compound to 6-FDA-ITC, leading to artifacts in viability assays.
Beyond the chemical composition of the assay environment, external enzymes and environmental variables can also contribute to the non-specific generation of fluorescein. The FDA hydrolysis assay is inherently non-specific, as it can be triggered by a variety of enzymes, including lipases, proteases, and esterases, which are ubiquitous. researchgate.netutoledo.edu The presence of such enzymes in an experimental sample, for instance in soil or litter analysis, can lead to fluorescein release that is not indicative of the target cells' metabolic activity. nih.gov
Environmental factors such as temperature can also affect enzyme activity and, consequently, fluorescein generation. nih.gov It has been noted that soil enzymes involved in FDA hydrolysis can be denatured at temperatures exceeding 60°C. researchgate.net Therefore, maintaining a consistent and controlled temperature during incubation is crucial for reproducible results. The duration of incubation itself is a variable that needs to be optimized, as fluorescein production can be linear with time. nih.govnih.gov To accurately attribute fluorescence to cellular activity, controls such as heat-inactivated cells can be used to assess the level of non-enzymatic cleavage.
Fluorescence Quenching and Signal Stability Issues
The fluorescent signal generated from the hydrolysis of 6-FDA-ITC is not static and can be influenced by various environmental factors, leading to quenching and stability problems. These issues can affect the quantification and long-term observation of fluorescently labeled cells.
The fluorescence of fluorescein is highly sensitive to the pH of the surrounding environment. thermofisher.commdpi.comencyclopedia.pub Changes in pH can alter the ionization state of the fluorescein molecule, which in turn affects its fluorescence intensity. thermofisher.commdpi.com This is a critical consideration in live-cell imaging, where cellular processes can cause local pH fluctuations.
The ionic strength of the medium can also impact fluorescence. epa.gov Increased molarity of buffers has been observed to decrease the fluorescence stability of fluorescein isothiocyanate. dtic.mil Furthermore, the fluorescence of calcein, a compound structurally similar to fluorescein, is known to be quenched by several divalent cations like Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺, but enhanced by Zn²⁺. nih.govresearchgate.net This is particularly relevant when studying cell types with high concentrations of these ions. nih.gov
A well-known limitation of fluorescein and its derivatives is their susceptibility to photobleaching, the photochemical destruction of the fluorophore upon exposure to excitation light. thermofisher.comwikipedia.orgnih.govthermofisher.com This results in a progressive decrease in fluorescence intensity during imaging, which can be particularly problematic for time-lapse microscopy or quantitative analysis where stable signal intensity is required. nih.govthermofisher.com The rate of photobleaching is generally not a single-exponential process and can be influenced by factors such as the presence of molecular oxygen. nih.gov
Several strategies can be employed to mitigate photobleaching. Minimizing the exposure of the sample to high-intensity excitation light is the most direct approach. thermofisher.com This can be achieved by using neutral-density filters to reduce illumination intensity, although this will also result in a dimmer signal. thermofisher.com Other methods include reducing the exposure time or finding the area of interest using transmitted light before capturing the fluorescence image. thermofisher.com For fixed-cell imaging, the use of commercially available antifade mounting media can help to preserve the fluorescent signal. thermofisher.com Additionally, more photostable alternatives to fluorescein, such as Alexa Fluor 488, have been developed for applications requiring greater photostability. wikipedia.org
Limitations in Differentiating Specific Cellular States
While 6-FDA-ITC is a useful marker for cell viability based on membrane integrity and general esterase activity, it has limitations in distinguishing between more specific cellular states, such as apoptosis and necrosis, or in providing a nuanced view of metabolic health.
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is challenging using FDA alone. While apoptotic cells may initially retain membrane integrity and esterase activity, they will eventually progress to secondary necrosis, losing these features. nih.gov Necrotic cells, on the other hand, are characterized by a loss of membrane integrity from the outset. nih.gov Therefore, FDA staining might not clearly separate early apoptotic cells from healthy cells, or late apoptotic cells from necrotic cells. More specific markers are often required for a definitive classification of cell death pathways. For instance, Annexin V staining is used to detect phosphatidylserine (B164497) exposure on the outer leaflet of the plasma membrane, an early marker of apoptosis. bioscience.co.ukuni-konstanz.de Combining FDA with other dyes or methods that probe different cellular processes, such as mitochondrial membrane potential or caspase activation, can provide a more comprehensive picture of the cellular state. bioscience.co.uknih.gov
Challenges in Viability Assessment within Heterogeneous or Complex Biological Systems
The reliability of FDA-based viability assessments is further complicated when applied to heterogeneous or complex biological systems. These systems introduce multiple variables that can interfere with the assay's chemistry and interpretation.
Abiotic Hydrolysis and Quenching: A significant challenge is the non-enzymatic, or abiotic, hydrolysis of FDA. nih.govresearchgate.net Common components of microbiological and cell culture media, such as tryptone, peptone, and yeast extract, as well as buffer solutions like Tris-HCl and sodium phosphate, can promote the hydrolysis of FDA in the absence of live cells. nih.govresearchgate.net This leads to false-positive signals and high background fluorescence, reducing the assay's sensitivity and reliability. researchgate.net Furthermore, the media components can also quench the fluorescence of the fluorescein product, leading to an underestimation of metabolic activity. nih.govresearchgate.net
Enzyme Specificity in Complex Environments: The utility of FDA depends on its specificity for target enzymes. In complex biological systems containing multiple types of hydrolases, FDA may not be a specific substrate for the enzyme of interest. For example, while FDA has been used to study human carboxylesterase 2 (CES2), its specificity in systems where other hydrolases are present, such as in HepG2 cells, has been questioned. nih.gov Without rigorous validation in the specific biological context, results can be misleading. nih.gov
Application in Environmental Samples: Environmental samples like soil or coastal sediments are inherently complex and heterogeneous. Protocols for FDA assays developed for one environment, such as terrestrial soil, often have operational errors when applied to others, like coastal sediments. researchgate.netnih.gov The diverse microbial communities and chemical matrices in these samples pose significant challenges to achieving accurate and reproducible results. researchgate.net
Heterogeneous Cell Populations: In mixed populations of cells, such as phytoplankton communities, there can be significant interspecific variability in staining intensity. nih.gov Studies have shown that FDA assays may fail to reliably distinguish between live and dead cells for a large proportion of species within a mixed sample. nih.gov In some cases, heat-killed cells have even shown higher mean fluorescence than living cells, which is inconsistent with the assay's basic assumptions. nih.gov Similarly, multicellular structures like pancreatic islets present a challenge, as they are complex aggregates of different cell types. nih.govresearchgate.net
Table 1: Factors Complicating FDA Assays in Complex Systems
| Challenge | Description | Example System | Reference |
|---|---|---|---|
| Abiotic Hydrolysis | Chemical components in the medium hydrolyze FDA, causing high background fluorescence. | Microbiological media (tryptone, peptone) | nih.gov, researchgate.net |
| Fluorescence Quenching | Assay solutions reduce the amount of visible fluorescence from the fluorescein product. | Microbiological media | nih.gov, researchgate.net |
| Lack of Enzyme Specificity | Other hydrolases present in the system can cleave FDA, leading to misinterpretation. | HepG2 cells with multiple carboxylesterases | nih.gov |
| Interspecific Variability | Different species within a population stain with varying intensity, complicating live/dead discrimination. | Mixed phytoplankton communities | nih.gov |
| Matrix Interference | The physical and chemical properties of the sample matrix interfere with the assay. | Coastal sediments | researchgate.net, nih.gov |
Optimization Strategies for Enhanced Assay Performance and Reproducibility
To address the aforementioned challenges, researchers have developed various optimization strategies to improve the performance, reliability, and reproducibility of FDA-based assays.
Modification of Assay Medium and Buffer: To combat abiotic hydrolysis, a key strategy is to modify the assay conditions. Using a dilute medium (e.g., peptone 0.2% w/v, yeast extract 0.1% w/v) in a non-nucleophilic buffer has been shown to significantly increase the reliability of the FDA antibacterial assay. nih.govresearchgate.net Diluting the medium helps to decrease background hydrolysis and reduce the quenching effect observed with rich media. researchgate.net
Protocol Optimization for Specific Samples: For complex environmental samples, protocol optimization is essential. For coastal sediments, an optimized method involves incubating a specific amount of fresh sediment (1.0 g) with a 50 mM phosphate buffer solution (pH 7.3) and glass beads at 35°C for 1 hour with rotation. researchgate.netnih.gov This tailored protocol provides a more reliable and reproducible measurement of FDA hydrolysis compared to standard methods. nih.gov
Control of Staining Parameters: Rigorous control over staining variables is critical for reproducibility, especially when analyzing complex structures like islets of Langerhans. nih.govresearchgate.net Key parameters that must be standardized include:
The concentration of the stain.
The duration of the staining incubation.
The type of buffer or medium used during staining.
The stability of the stain in storage and stock solutions. nih.gov
The method used for examining the stained cells (e.g., standardized microscopy settings). nih.govresearchgate.net
Kinetic Measurements: Performing kinetic readings using a plate reader, rather than a single endpoint measurement, can provide more robust data on the rate of FDA hydrolysis. protocols.io This approach can help to distinguish between rapid enzymatic hydrolysis and slower, abiotic background hydrolysis.
Table 2: Summary of Optimization Strategies for FDA Assays
| Strategy | Objective | Specific Action | Reference |
|---|---|---|---|
| Modify Assay Medium | Reduce abiotic hydrolysis and fluorescence quenching. | Use of dilute medium and a non-nucleophilic buffer. | researchgate.net, nih.gov, researchgate.net |
| Optimize Incubation Conditions | Enhance sensitivity and reproducibility for specific sample types. | Standardize temperature, pH, incubation time, and physical agitation (e.g., rotation). | researchgate.net, nih.gov |
| Standardize Staining Protocol | Ensure consistency and comparability of results. | Control stain concentration, incubation time, buffer composition, and imaging parameters. | nih.gov, researchgate.net |
| Implement Kinetic Analysis | Improve accuracy of activity measurement. | Use a plate reader to measure fluorescence over time. | protocols.io |
By implementing these optimization strategies, researchers can mitigate many of the inherent challenges associated with FDA assays, leading to more accurate and reproducible data for assessing cellular metabolic activity.
Emerging Research Directions and Future Prospects of Fluorescein Diacetate 6 Isothiocyanate
Fluorescein (B123965) diacetate 6-isothiocyanate (FD6ITC) and its related fluorescein-based compounds stand at the forefront of innovation in biotechnology and life sciences. Their inherent fluorescence and reactive isothiocyanate group provide a versatile platform for developing sophisticated tools for research and diagnostics. The ongoing evolution in probe design, imaging technologies, and material science is unlocking new potential for these molecules, pushing the boundaries of what can be observed and achieved at the cellular and molecular level.
Q & A
Basic Research Questions
Q. How can researchers determine the purity and isomer ratio of fluorescein diacetate 6-isothiocyanate (FITC) in experimental preparations?
- Methodological Answer : Purity and isomer composition are critical for reproducibility. Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate 5- and 6-isothiocyanate isomers. UV-Vis detection at 495 nm allows quantification of isomers, while mass spectrometry confirms molecular integrity . For cell-based assays, validate purity using fluorescence emission spectra (excitation 488 nm, emission 520 nm) to ensure minimal batch-to-batch variability .
Q. What are the standard protocols for using this compound in cell viability staining?
- Methodological Answer : Dissolve the compound in DMSO (1–5 mg/mL) and dilute in PBS to a working concentration of 1–10 µM. Incubate cells for 15–30 minutes at 37°C, followed by washing to remove excess dye. Viable cells retain fluorescence due to esterase-mediated cleavage of acetate groups, while non-viable cells exhibit reduced signal. Use flow cytometry or fluorescence microscopy for quantification, and validate against controls (e.g., propidium iodide for dead cells) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves (tested for chemical resistance) and use respiratory protection (NIOSH-approved N95 mask or powered air-purifying respirator) to avoid inhalation of particulates. Work in a fume hood to minimize exposure. Store at 2–8°C in airtight, light-protected containers. In case of accidental contact, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can conjugation efficiency of this compound to antibodies or proteins be optimized?
- Methodological Answer : Optimize pH (8.5–9.5) and molar ratio (dye:protein = 5:1 to 10:1) to maximize isothiocyanate-amine coupling. Use buffer systems like 0.1 M sodium bicarbonate to maintain alkaline conditions. Purify conjugates via size-exclusion chromatography (e.g., Sephadex G-25) to remove unreacted dye. Validate labeling efficiency using absorbance ratios (A495/A280; ideal ratio ~0.3–1.0) and confirm functionality via ELISA or flow cytometry .
Q. How should researchers resolve contradictory fluorescence data arising from isomer mixtures in this compound?
- Methodological Answer : Isomer-specific fluorescence variations can skew quantitative results. Characterize isomer ratios using HPLC (as in Question 1) and standardize batches for consistency. For time-resolved studies, note that 6-isothiocyanate may exhibit slightly higher photostability than 5-isothiocyanate. Normalize data using internal controls (e.g., reference fluorophores) and report isomer ratios in methods to ensure reproducibility .
Q. What strategies are effective for quantifying the photostability of this compound under varying experimental conditions?
- Methodological Answer : Perform time-lapse fluorescence microscopy or spectroscopy under defined illumination intensities (e.g., 10 mW/cm² at 488 nm). Measure fluorescence decay rates (t1/2) in oxygen-depleted vs. oxygen-rich buffers to assess photobleaching mechanisms. Use antifade reagents (e.g., 1–5% n-propyl gallate in glycerol) to prolong signal retention. Compare results to photostable benchmarks (e.g., Alexa Fluor 488) to contextualize performance .
Q. How can researchers address batch-to-batch variability in this compound for longitudinal studies?
- Methodological Answer : Source compounds from suppliers providing Certificate of Analysis (CoA) with HPLC purity >95%. Pre-test each batch using a standardized protocol (e.g., fluorescence intensity per µg protein in a model system like BSA conjugates). Establish a reference stock for normalization across experiments. Document storage conditions (temperature, light exposure) to mitigate degradation .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing fluorescence intensity variations in high-content screening with this compound?
- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normally distributed data. Normalize raw intensities to cell count or protein concentration. Use Z-factor analysis to assess assay robustness, and employ machine learning tools (e.g., PCA) to identify outlier batches or experimental artifacts. Report CV% for intra- and inter-assay variability .
Q. How should researchers design controls to distinguish esterase activity from non-specific hydrolysis in this compound assays?
- Methodological Answer : Include (1) a no-cell control (dye + buffer) to measure background hydrolysis, (2) a heat-inactivated cell control (70°C, 10 minutes) to assess non-enzymatic cleavage, and (3) a competitive inhibitor control (e.g., 1 mM PMSF for serine esterases). Calculate specific activity by subtracting non-specific signal from total fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
